molecular formula C8H16N2O2 B7932204 (2,4-Dimethyl-piperazin-1-yl)-acetic acid

(2,4-Dimethyl-piperazin-1-yl)-acetic acid

Cat. No.: B7932204
M. Wt: 172.22 g/mol
InChI Key: ZOCVISNJIFNHCC-UHFFFAOYSA-N
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Description

(2,4-Dimethyl-piperazin-1-yl)-acetic acid is a chemical compound with a molecular formula of C8H16N2O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-piperazin-1-yl)-acetic acid typically involves the reaction of 2,4-dimethylpiperazine with chloroacetic acid. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyl-piperazin-1-yl)-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2,4-Dimethyl-piperazin-1-yl)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Dimethyl-piperazin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound of (2,4-Dimethyl-piperazin-1-yl)-acetic acid.

    N-Methylpiperazine: A derivative with a single methyl group.

    N,N’-Dimethylpiperazine: A derivative with two methyl groups.

Uniqueness

This compound is unique due to the presence of both the piperazine ring and the acetic acid moiety. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules.

Properties

IUPAC Name

2-(2,4-dimethylpiperazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7-5-9(2)3-4-10(7)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCVISNJIFNHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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